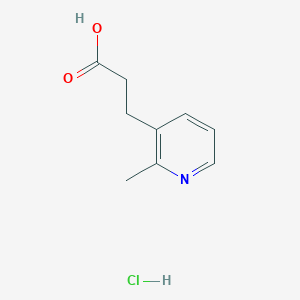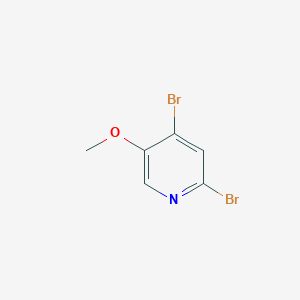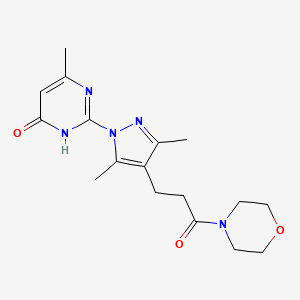
1-(4-Methoxyphenyl)-3-methylbutan-2-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(4-Methoxyphenyl)-3-methylbutan-2-amine;hydrochloride” is a complex organic molecule. It likely contains a methoxyphenyl group, which is a phenyl ring with a methoxy (O-CH3) substituent, attached to a 3-methylbutan-2-amine;hydrochloride .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, piperazine derivatives can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is reacted. Similar compounds have been studied for their reactions with various reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include infrared spectroscopy, UV-Vis spectroscopy, and others .作用机制
The mechanism of action of 1-(4-Methoxyphenyl)-3-methylbutan-2-amine; hydrochloride involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in the stimulation of the central nervous system. The compound also acts as a releasing agent, causing the release of these neurotransmitters from their storage sites in the brain.
Biochemical and physiological effects:
The use of 1-(4-Methoxyphenyl)-3-methylbutan-2-amine; hydrochloride has been associated with several biochemical and physiological effects. The compound has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of glucose from the liver, which provides energy for the body. The compound has been reported to cause vasoconstriction, which can lead to reduced blood flow to vital organs such as the brain and heart.
实验室实验的优点和局限性
1-(4-Methoxyphenyl)-3-methylbutan-2-amine; hydrochloride has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize, and it is readily available for purchase from chemical suppliers. It has been used in several studies to investigate the effects of cathinones on the central nervous system and cardiovascular system. However, the use of this compound in lab experiments is limited due to its potential for abuse and toxicity. The compound has been associated with several adverse effects, including seizures, psychosis, and death.
未来方向
There are several future directions for research on 1-(4-Methoxyphenyl)-3-methylbutan-2-amine; hydrochloride. One area of interest is the development of novel cathinone derivatives with improved safety profiles and therapeutic potential. Another area of research is the investigation of the long-term effects of cathinone use on the brain and body. Additionally, the development of new analytical methods for the detection and quantification of cathinones in biological samples is an important area of research. Finally, the identification of effective treatments for cathinone abuse and addiction is a critical area of research that requires further investigation.
Conclusion:
In conclusion, 1-(4-Methoxyphenyl)-3-methylbutan-2-amine; hydrochloride is a synthetic drug that belongs to the class of cathinones. The compound has gained popularity in recent years due to its availability and similarity to other illicit drugs. The synthesis of this compound requires expertise and specialized equipment, and it is not recommended for amateur chemists. The compound has been used in scientific research to study its effects on the central nervous system and cardiovascular system. The mechanism of action of the compound involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. The use of this compound has been associated with several adverse effects, and its use in lab experiments is limited due to its potential for abuse and toxicity. There are several future directions for research on this compound, including the development of novel cathinone derivatives, investigation of the long-term effects of cathinone use, development of new analytical methods, and identification of effective treatments for cathinone abuse and addiction.
合成方法
The synthesis of 1-(4-Methoxyphenyl)-3-methylbutan-2-amine; hydrochloride involves the reaction of 4-Methoxyphenylacetone with Methylamine and Aluminum Amalgam in Ethanol. The resulting compound is then treated with Hydrochloric acid to obtain the hydrochloride salt. The synthesis of this compound requires expertise and specialized equipment, and it is not recommended for amateur chemists.
科学研究应用
1-(4-Methoxyphenyl)-3-methylbutan-2-amine; hydrochloride has been used in scientific research to study its effects on the central nervous system. The compound has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, cognition, and behavior. The compound has also been used to study the effects of cathinones on the cardiovascular system, including changes in blood pressure, heart rate, and cardiac output.
安全和危害
属性
IUPAC Name |
1-(4-methoxyphenyl)-3-methylbutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-9(2)12(13)8-10-4-6-11(14-3)7-5-10;/h4-7,9,12H,8,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPVQKBPQJOQBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC=C(C=C1)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2902092.png)

![9-(2,5-dimethoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2902095.png)

![(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2902100.png)


![2-amino-N-[(benzylcarbamoyl)methyl]acetamide hydrochloride](/img/structure/B2902105.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2902108.png)